molecular formula C20H17ClN2OS2 B2468402 3-(4-chlorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687564-76-7

3-(4-chlorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2468402
CAS RN: 687564-76-7
M. Wt: 400.94
InChI Key: GUPUVROKIGNPRM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H17ClN2OS2 and its molecular weight is 400.94. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones has been achieved starting from 2-cyanomethylbenzoic acid and methyl 3-amino-4-thiophenecarbonate. This synthesis allows for the comparison of the physicochemical properties and biological potential of these compounds with their positionally isomeric thienopyrimidinones and benzene isosteres. The position of the sulfur atom significantly influences the electronic spectra, suggesting variations in biological activity profiles (A. Zadorozhny et al., 2010).

Biological Activities

Antimicrobial Activities

New derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been synthesized and tested for their antibacterial and antifungal activities. These compounds showed significant activity against strains of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, with some derivatives exhibiting higher antifungal activity than fluconazole against Candida species (B. Kahveci et al., 2020).

Central Nervous System Depressant Activity

2-Chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives were synthesized and evaluated for central nervous system depressant activity. Some compounds demonstrated marked sedative action, highlighting their potential for CNS-related therapeutic applications (Kadthala Shekar Manjunath et al., 1997).

Antitumor Activity

The synthesis and evaluation of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been conducted, with several compounds displaying potent anticancer activity against human cancer cell lines, including human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. This research suggests the potential of these compounds as antitumor agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).

properties

IUPAC Name

3-(4-chlorophenyl)-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2OS2/c1-13-3-2-4-14(11-13)12-26-20-22-17-9-10-25-18(17)19(24)23(20)16-7-5-15(21)6-8-16/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPUVROKIGNPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

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